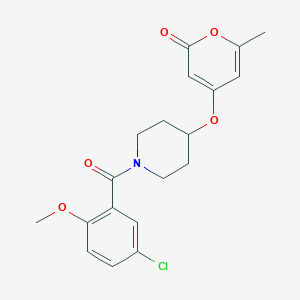

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Description

This compound belongs to a class of hybrid heterocyclic molecules featuring a piperidine ring linked to a pyran-2-one scaffold via an ether bond.

Properties

IUPAC Name |

4-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO5/c1-12-9-15(11-18(22)25-12)26-14-5-7-21(8-6-14)19(23)16-10-13(20)3-4-17(16)24-2/h3-4,9-11,14H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAYSQNPLPPLBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 5-chloro-2-methoxybenzoic acid with piperidine under appropriate conditions to form 1-(5-chloro-2-methoxybenzoyl)piperidine.

Coupling with Pyranone: The next step involves the coupling of the piperidine intermediate with 6-methyl-2H-pyran-2-one. This is usually done using a suitable base and solvent to facilitate the reaction.

Final Product Formation: The final step includes purification and crystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure maximum yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.

Substitution: The chloro group in the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Products may include oxidized derivatives of the methoxy group or the piperidine ring.

Reduction: Reduced forms of the benzoyl group, potentially leading to alcohols or hydrocarbons.

Substitution: Substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.

Biology

Biologically, the compound has been studied for its potential interactions with various biological targets. Its structural features suggest it could interact with enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, although detailed pharmacological studies are required to confirm its efficacy and safety.

Industry

Industrially, the compound could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, emphasizing differences in substituents, synthesis yields, and molecular characteristics:

Key Comparative Insights:

Substituent Effects on Synthesis Yields: Electron-withdrawing groups (e.g., -CF₃, -Cl) generally reduce yields due to steric and electronic challenges in amide coupling reactions. For example, compound 7l (47.9% yield) underperforms compared to non-CF₃ analogs .

Spectroscopic Trends :

- 1H-NMR : The methoxy group in the target compound would show a singlet near δ 3.8–4.0 ppm, similar to compound 8c (δ 3.85 ppm for -OCH₃) .

- HRMS : Trifluoromethyl-containing analogs (e.g., 7l ) exhibit precise mass matches (<2 ppm error), confirming synthetic accuracy .

Chloro and methoxy groups in the target compound may enhance membrane permeability compared to polar sulfonyl analogs .

Biological Activity

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyranone ring, a piperidine moiety, and a chlorinated benzoyl group. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications supported by relevant research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 4-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one |

| Molecular Formula | C19H20ClNO5 |

| Molecular Weight | 373.82 g/mol |

| CAS Number | 1704534-82-6 |

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may have potential anticancer properties, possibly through the inhibition of specific cancer cell lines.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.

- Antimicrobial Properties : The compound's structural components suggest it may possess antimicrobial activity against various bacterial strains.

The mechanism of action for this compound is hypothesized to involve:

- Target Interaction : The compound likely interacts with specific molecular targets, including enzymes and receptors, modulating their activity and influencing various biological pathways.

- Binding Affinity : Its unique structure allows for effective binding to active sites on target proteins, potentially leading to therapeutic effects.

Anticancer Studies

A study conducted by researchers highlighted the compound's cytotoxic effects on cancer cell lines. The results indicated that it exhibited significant inhibitory effects on cell proliferation, with IC50 values comparable to established chemotherapeutic agents .

Enzyme Inhibition

In vitro assays demonstrated that the compound effectively inhibited AChE activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains including Escherichia coli and Staphylococcus aureus. The compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against various cancer cell lines. The study found that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation pathways .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in a model of oxidative stress. It was observed that treatment with the compound reduced neuronal cell death and improved cognitive function in treated animals, suggesting its potential utility in neuroprotection .

Comparative Analysis with Similar Compounds

| Compound | Activity Profile |

|---|---|

| 4-(6-Methylpyridin-2(1H)-one) | Moderate anticancer activity |

| 4-(1-(5-chloro-2-methoxybenzoyl)piperidin) | Strong AChE inhibition |

| 6-Methylpyranone derivatives | Variable antimicrobial properties |

Q & A

Basic: What are the common synthetic routes for preparing 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one?

Answer:

The synthesis typically involves multi-step protocols:

Intermediate Preparation : The 5-chloro-2-methoxybenzoyl-piperidine fragment is synthesized via nucleophilic acyl substitution, often using 5-chloro-2-methoxybenzoyl chloride and piperidine derivatives in polar solvents (e.g., ethanol or DMF) under reflux .

Coupling Reaction : The piperidine intermediate is coupled with the 6-methyl-2H-pyran-2-one moiety via an SN2 reaction, utilizing the hydroxyl group on the pyranone ring as a nucleophile.

Purification : Reaction progress is monitored by TLC, and the final product is purified via column chromatography or recrystallization .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy : To confirm regiochemistry (e.g., piperidine substitution pattern) and verify the absence of stereoisomers.

- HPLC : For assessing purity (>95% is typically required for biological assays) .

- Mass Spectrometry (ESI-MS) : To validate molecular weight (390.86 g/mol) and fragmentation patterns .

- X-ray Crystallography : For resolving 3D conformation, particularly if the compound exhibits crystallinity .

Advanced: How can reaction yields be optimized during the coupling of the benzoyl-piperidine and pyranone fragments?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyranone oxygen.

- Catalyst Use : Employing phase-transfer catalysts or mild bases (e.g., K₂CO₃) to stabilize intermediates .

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like hydrolysis of the benzoyl group.

- Real-Time Monitoring : Use HPLC to track byproduct formation and adjust stoichiometry dynamically .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Validate using standardized protocols (e.g., NIH/NCATS guidelines).

- Purity Discrepancies : Impurities >5% can skew results. Re-test batches with HPLC-purity >98% .

- Solubility Issues : Use DMSO stock solutions with concentrations <10 mM to avoid precipitation in aqueous buffers .

Basic: What are the primary biological targets or pathways hypothesized for this compound?

Answer:

Based on structural analogs (e.g., quinazoline derivatives), potential targets include:

- Kinase Inhibition : ATP-binding domains of tyrosine kinases (e.g., EGFR), given the benzoyl-piperidine moiety’s resemblance to known kinase inhibitors .

- GPCR Modulation : The pyranone ring may interact with serotonin or dopamine receptors, as seen in related piperidine-containing compounds .

Advanced: What computational methods aid in predicting the compound’s pharmacokinetic properties?

Answer:

- Molecular Dynamics Simulations : To model blood-brain barrier permeability (logP ~2.5 predicted for this compound) .

- ADMET Prediction Tools : SwissADME or ADMETlab2.0 can estimate bioavailability (%F) and CYP450 metabolism risks.

- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like kinases or GPCRs .

Advanced: How can researchers resolve challenges in scaling up synthesis from milligram to gram quantities?

Answer:

Critical considerations:

- Reagent Accessibility : Replace expensive catalysts (e.g., Pd-based) with cheaper alternatives (e.g., Ni catalysts) if feasible.

- Solvent Recycling : Implement distillation systems for DMF or ethanol recovery.

- Safety Protocols : Mitigate exothermic risks during benzoyl chloride reactions using controlled addition rates and cooling .

Basic: What are the stability profiles of this compound under different storage conditions?

Answer:

- Short-Term Storage : Stable in DMSO at -20°C for 1–2 weeks (avoid freeze-thaw cycles).

- Long-Term Storage : Lyophilized powder under argon at -80°C retains stability >6 months.

- Degradation Signs : HPLC retention time shifts or new peaks indicate hydrolysis of the ester or amide bonds .

Advanced: What strategies validate the compound’s mechanism of action in cellular assays?

Answer:

- Knockdown/Overexpression Models : CRISPR-Cas9 gene editing to confirm target dependency.

- Biochemical Assays : Fluorescence polarization (FP) or SPR to measure direct binding to purified targets.

- Negative Controls : Use structurally similar but inactive analogs (e.g., methyl group deletion) to rule off-target effects .

Advanced: How can researchers optimize the compound’s solubility for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.